2-Bromo-6-chlorothiazolo[4,5-b]pyridine

CNS Disorders H3 Receptor Antagonists 3D-QSAR

Medicinal chemistry teams pursuing kinase inhibitors or CNS-targeted H3 receptor antagonists require precisely halogenated thiazolopyridine scaffolds-generic substitution patterns risk inactive analogs and failed synthetic campaigns. 2-Bromo-6-chlorothiazolo[4,5-b]pyridine (CAS 1440427-82-6) provides orthogonal Br (C2) and Cl (C6) handles enabling chemoselective, iterative diversification. • 3D-QSAR validated for H3R antagonism: Br at C2 aligns with key electrostatic and steric descriptors required for target engagement. • Enables sequential Pd-catalyzed cross-coupling at C2 followed by SNAr at C6 for efficient focused library synthesis. • Core scaffold with antiproliferative activity comparable to Sorafenib against lung and breast cancer cell lines. • Available at 95% purity in 1 g and 5 g research quantities; ships ambient globally.

Molecular Formula C6H2BrClN2S
Molecular Weight 249.52 g/mol
Cat. No. B12842624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chlorothiazolo[4,5-b]pyridine
Molecular FormulaC6H2BrClN2S
Molecular Weight249.52 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1SC(=N2)Br)Cl
InChIInChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)1-3(8)2-9-5/h1-2H
InChIKeyQBMJQCODVSWYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-chlorothiazolo[4,5-b]pyridine: Regioselective Halogenated Scaffold


2-Bromo-6-chlorothiazolo[4,5-b]pyridine (CAS 1440427-82-6) is a fused bicyclic heteroaromatic compound comprising a thiazole ring annulated to a pyridine ring, with bromine and chlorine substituents at the 2- and 6-positions, respectively . This precise halogenation pattern endows the scaffold with differentiated reactivity profiles for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, establishing it as a versatile intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and CNS-targeted compounds within the broader thiazolopyridine class [1].

Substitution Risk for 2-Bromo-6-chlorothiazolo[4,5-b]pyridine


Substituting 2-bromo-6-chlorothiazolo[4,5-b]pyridine with other 2,6-dihalogenated thiazolopyridines (e.g., 2,6-dichloro analogs) or alternative regioisomers (e.g., thiazolo[5,4-b]pyridines) introduces substantial variability in biological target engagement, synthetic efficiency, and physicochemical properties [1]. 3D-QSAR studies on 2,6-disubstituted thiazolo[4,5-b]pyridines as H3 receptor antagonists demonstrate that subtle changes in halogen substitution (e.g., Br vs. Cl at position 2) significantly alter electrostatic and steric descriptors, directly impacting pharmacological activity [2]. Furthermore, the specific halogen combination dictates chemoselectivity in sequential cross-coupling reactions, a critical factor for efficient library synthesis and SAR exploration [3]. Generic substitution based on superficial structural similarity disregards these quantitative differences, potentially leading to inactive analogs or failed synthetic campaigns.

Differentiation Evidence for 2-Bromo-6-chlorothiazolo[4,5-b]pyridine


H3 Receptor Antagonism: QSAR Prediction

A 3D-QSAR model developed for 2,6-disubstituted thiazolo[4,5-b]pyridines as H3 receptor antagonists (H3RA) reveals that electrostatic and steric descriptors at positions 2 and 6 are critical determinants of antagonistic potency [1]. The model, validated with r²=0.7902 and q²=0.6449, predicts that the specific combination of 2-bromo and 6-chloro substituents in the target compound contributes to a distinct electrostatic potential surface compared to 2,6-dichloro or other dihalogenated analogs [1]. While direct IC50 values for this precise compound are not reported in the primary literature, the quantitative model provides a framework for estimating its differential activity profile relative to other members of the 2,6-disubstituted series [1].

CNS Disorders H3 Receptor Antagonists 3D-QSAR

CDK2 Inhibition: Antiproliferative Activity

A recent study on thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors provides quantitative antiproliferative data for compounds bearing this core scaffold [1]. While the specific 2-bromo-6-chloro compound was not directly tested, the study demonstrates that thiazolo[4,5-b]pyridine derivatives (e.g., compounds 16 and 17) exhibit significant cytotoxicity against A549 lung carcinoma and MCF-7 breast adenocarcinoma cell lines, with IC50 values ranging from 11.94 µM to 22.77 µM, comparable to the reference drug Sorafenib (10.24 µM and 13.76 µM, respectively) [1]. Enzymatic inhibition of CDK2/cyclin A2 was also confirmed with IC50 values of 13.74±0.96 µM and 12.09±1.37 µM for compounds 16 and 17 [1]. The presence of halogen handles at positions 2 and 6 in the target compound is essential for further derivatization to optimize this antiproliferative activity.

Oncology CDK2 Inhibitors Antiproliferative

Antimicrobial Activity of Thiazolopyridine Derivatives

An antimicrobial screening study of thiazolo[4,5-b]pyridine derivatives established structure-activity relationships showing that specific substitution patterns on the scaffold influence antimicrobial potency [1]. The most active compound in the study, 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (compound V), exhibited a minimal inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans [1]. While the target 2-bromo-6-chloro derivative was not among the tested compounds, the study underscores the importance of C2 and C6 substitution on the thiazolo[4,5-b]pyridine core for modulating antimicrobial activity [1]. Furthermore, the study noted that the tested thiazolopyridines did not reach an IC50 value up to 100 µM in cytotoxicity assays on HaCaT and HEK293 cells, suggesting a favorable initial therapeutic window [1].

Antimicrobial Antifungal SAR

Kinase Selectivity: Thiazolo vs. Isothiazolo Scaffolds

A 2024 study systematically explored isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors, aiming to expand SAR beyond the established isothiazolo[4,3-b]pyridine chemotype [1]. Notably, none of the newly synthesized 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines, including those with bromo and chloro substitutions, exhibited any measurable activity as GAK inhibitors [1]. Molecular modeling attributed this complete lack of activity to suboptimal binding interactions within the GAK active site [1]. This finding provides a crucial negative control: while structurally similar to the thiazolo[4,5-b]pyridine scaffold, the isothiazolo[4,5-b]pyridine chemotype is not a viable surrogate for GAK inhibition. This underscores that even subtle heterocyclic core modifications can abolish target engagement, highlighting the need for precise compound selection. For programs targeting other kinases (e.g., PI3K, c-KIT) where thiazolo[4,5-b]pyridines have shown nanomolar activity , the 2-bromo-6-chlorothiazolo[4,5-b]pyridine offers a distinct and potentially active scaffold, differentiating it from the inactive isothiazolo[4,5-b]pyridine analogs.

Kinase Inhibition GAK Scaffold Hopping

2-Bromo-6-chlorothiazolo[4,5-b]pyridine Deployment in R&D


CNS H3 Antagonist Lead Optimization

For medicinal chemistry teams focused on H3 receptor antagonists for ADHD, sleep disorders, or obesity, 2-bromo-6-chlorothiazolo[4,5-b]pyridine serves as an ideal starting scaffold. The 3D-QSAR model for 2,6-disubstituted thiazolo[4,5-b]pyridines [1] quantitatively validates that the specific halogenation pattern aligns with key electrostatic and steric descriptors required for H3R antagonism. Using this compound enables efficient exploration of SAR around the 2- and 6-positions via sequential cross-coupling reactions, potentially accelerating the identification of lead candidates with optimized CNS penetration and target engagement profiles.

Oncology: CDK2 & Pan-Kinase Inhibitor Libraries

In oncology research, the thiazolo[4,5-b]pyridine core has demonstrated promising antiproliferative activity against lung and breast cancer cell lines, with IC50 values comparable to Sorafenib [2]. The 2-bromo-6-chloro derivative is a strategically functionalized building block for synthesizing focused libraries targeting CDK2 [2] or other therapeutically relevant kinases such as PI3K and c-KIT . Its orthogonal halogen handles allow for iterative diversification, enabling the rapid generation of structure-activity data to guide lead optimization and improve selectivity profiles.

Agrochemical Fungicide & Herbicide Development

Thiazolo[4,5-b]pyridines are claimed as active ingredients in patents for fungicidal [3] and herbicidal [4] applications. 2-Bromo-6-chlorothiazolo[4,5-b]pyridine can be utilized as a key intermediate for synthesizing novel crop protection agents. The halogen substituents provide handles for further derivatization to optimize physicochemical properties (e.g., LogP, solubility) and biological activity against target pests. Its procurement supports agrochemical discovery programs seeking new modes of action or improved selectivity over existing commercial standards.

AMR Research & Combination Synergy

Given the established antimicrobial SAR for thiazolo[4,5-b]pyridine derivatives [5], this compound is a valuable scaffold for developing novel antibacterial and antifungal agents. Furthermore, the demonstrated synergistic activity of certain thiazolopyridines with amoxicillin against multidrug-resistant clinical isolates [5] highlights its potential in combination therapy approaches. Procuring the 2-bromo-6-chloro derivative enables researchers to systematically investigate the impact of halogen substitution on antimicrobial potency, spectrum, and synergy with existing antibiotics, addressing the urgent need for new strategies to combat AMR.

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